1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
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Overview
Description
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone is a synthetic compound belonging to the pyrazoline class. . This compound, characterized by its unique structure, has garnered interest due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, trifluoroacetophenone, and hydrazine hydrate.
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with trifluoroacetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives, which may exhibit different biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone can be compared with other pyrazoline derivatives:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazoline core but differs in its substituents, leading to distinct biological activities.
Hydrazine-coupled pyrazoles: These derivatives exhibit potent antileishmanial and antimalarial activities, highlighting the versatility of the pyrazoline scaffold.
The uniqueness of this compound lies in its trifluoromethyl and hydroxyl substituents, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2O2/c19-14-8-6-13(7-9-14)15-11-17(26,18(20,21)22)24(23-15)16(25)10-12-4-2-1-3-5-12/h1-9,26H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOOAKCTPCAUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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